Vestipitant Vestipitant Vestipitant has been investigated for the treatment of Tinnitus.
VESTIPITANT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
See also: Vestipitant Mesylate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 334476-46-9
VCID: VC0546724
InChI: InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1
SMILES: Array
Molecular Formula: C23H24F7N3O
Molecular Weight: 491.4 g/mol

Vestipitant

CAS No.: 334476-46-9

Cat. No.: VC0546724

Molecular Formula: C23H24F7N3O

Molecular Weight: 491.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vestipitant - 334476-46-9

Specification

CAS No. 334476-46-9
Molecular Formula C23H24F7N3O
Molecular Weight 491.4 g/mol
IUPAC Name (2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide
Standard InChI InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1
Standard InChI Key SBBYBXSFWOLDDG-JLTOFOAXSA-N
Isomeric SMILES CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Vestipitant's structure combines a bipiperidine core with trifluoromethylphenyl and fluoromethylphenyl substituents, contributing to its high receptor affinity. The absolute stereochemistry at the C2 and C4 positions is critical for NK1 receptor binding, as demonstrated by structure-activity relationship studies . The compound's SMILES notation (C[C@@H](N(C)C(=O)N1CCNC[C@@H]1C2=C(C)C=C(F)C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F) and InChI key (SBBYBXSFWOLDDG-JLTOFOAXSA-N) underscore its stereochemical specificity .

Mechanism of Action

As a competitive NK1 receptor antagonist, vestipitant inhibits substance P signaling—a neuropeptide implicated in nociception, emesis, and stress responses. In vitro assays demonstrate exceptional binding affinity, with a pKi_i value of 9.4 for human NK1 receptors . This potency translates to functional antagonism, as evidenced by vestipitant's blockade of substance P-induced extracellular-regulated kinase phosphorylation (EC50_{50} = 0.3 nM) . The compound achieves ~90% receptor occupancy at clinically relevant doses (15 mg), a finding corroborated by positron emission tomography studies .

Therapeutic Applications and Clinical Trial Data

Dose (mg)Complete Response Rate (%)Odds Ratio vs Placebo
6581.8
12672.4
24723.1

Data derived from NCT01507194

Tinnitus and Psychiatric Comorbidities

A crossover study (N = 24) tested vestipitant (30 mg/day) alone and combined with paroxetine (20 mg/day) in chronic tinnitus patients . Despite preclinical rationale linking NK1 receptors to auditory-limbic pathways, neither monotherapy nor combination therapy improved tinnitus distress scores:

TreatmentΔ VAS Distress (mm)Δ THI Score
Vestipitant-4.2-6.1
Paroxetine-5.8-7.3
Combination-5.1-6.9
Placebo-3.9-5.4

THI = Tinnitus Handicap Inventory
All P > 0.05 vs placebo

The null result highlights the complexity of tinnitus pathophysiology and potential limitations of monoamine-NK1 interactions in this context.

Adverse EventVestipitant (15–30 mg)Placebo
Headache8%9%
Dizziness4%3%
Nausea3%2%
Serious AEs0.9%0.7%

No clinically significant effects emerged in hematologic, hepatic, or ECG parameters . Intravenous formulations showed acceptable hemolytic potential, with free hemoglobin levels remaining <0.1 g/dL at infusion rates ≤48 mg/min .

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